molecular formula C18H18N2O5S2 B2887036 Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate CAS No. 919755-80-9

Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate

Cat. No.: B2887036
CAS No.: 919755-80-9
M. Wt: 406.47
InChI Key: GROPRTSEAPVVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a cyano group (CN), a methylsulfonyl group (CH3SO2), and an acetamido group (CH3CONH2) attached to the thiophene ring.

Scientific Research Applications

Synthesis and Dye Applications

Ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, a closely related compound, has been synthesized using the Gewald reaction. This thiophene derivative has been used to create novel styryl dyes, exhibiting unique fluorescence in solution and dyeing properties on polyester materials (Rangnekar & Sabnis, 2007).

Carbohydrate Chemistry

The [1-cyano-2-(2-iodophenyl)]ethylidene group, similar in structure, has been introduced as an acetal-protecting group for carbohydrate thioglycoside donors. This group shows strong beta-selectivity with thiomannoside donors and is useful in the synthesis of beta-rhamnopyranosides (Crich & Bowers, 2006).

Antibacterial and Sulfonamide Derivatives

Ethyl 5-cyano-6-mercaptonicotinate derivatives, structurally related, have been explored for their antibacterial activity. These derivatives have been used to synthesize various sulfonamide moieties, demonstrating significant antibacterial properties (Gad-Elkareem & El-Adasy, 2010).

Gewald Reaction in Organic Synthesis

A four-component Gewald reaction under aqueous conditions has been employed for the efficient synthesis of 2-amino-3-carboxamide derivatives of thiophene. This method involves ethyl cyanoacetate, an α-methylene carbonyl compound, an amine, and elemental sulfur (Abaee & Cheraghi, 2013).

Antioxidant and Anti-inflammatory Activities

A series of novel compounds, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds showed significant activity in various in vitro and in vivo models (Madhavi & Sreeramya, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As a research chemical, it is not intended for human or veterinary use.

Future Directions

Thiophene derivatives, such as the compound , have attracted the interest of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of this compound and developing new synthesis methods for thiophene derivatives.

Properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-[[2-(4-methylsulfonylphenyl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-4-25-18(22)16-11(2)14(10-19)17(26-16)20-15(21)9-12-5-7-13(8-6-12)27(3,23)24/h5-8H,4,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROPRTSEAPVVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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